2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Structural Differentiation Scaffold Diversity Medicinal Chemistry

2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1421525-86-1) is a synthetic small molecule featuring a unique bithiophene ketone bridge linking a 2-fluorobenzamide moiety to a thiophene-2-carbonyl group. Its molecular formula is C17H12FNO2S2 with a molecular weight of 345.41 g/mol.

Molecular Formula C17H12FNO2S2
Molecular Weight 345.41
CAS No. 1421525-86-1
Cat. No. B2740814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
CAS1421525-86-1
Molecular FormulaC17H12FNO2S2
Molecular Weight345.41
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F
InChIInChI=1S/C17H12FNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21)
InChIKeyBFSLWLVQQGDELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1421525-86-1): Structural and Procurement Baseline


2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1421525-86-1) is a synthetic small molecule featuring a unique bithiophene ketone bridge linking a 2-fluorobenzamide moiety to a thiophene-2-carbonyl group . Its molecular formula is C17H12FNO2S2 with a molecular weight of 345.41 g/mol . The compound belongs to the broader class of non-annulated thiophenylamides, which have been disclosed as inhibitors of fatty acid-binding proteins (FABP4/5) [1]. Structurally related N-(thiophen-2-yl)benzamide derivatives have demonstrated potent BRAF V600E kinase inhibition [2].

Why Generic Substitution Fails for 2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1421525-86-1)


Superficially similar thiophenylbenzamide analogs cannot serve as drop-in replacements for this compound because the bithiophene ketone bridge (5-(thiophene-2-carbonyl)thiophene) represents a structurally distinct connectivity motif that is absent from simpler N-(thiophen-2-yl)benzamide derivatives such as CI-994 (tacedinaline) or MGCD0103 [1][2]. This bridge introduces both an additional hydrogen-bond acceptor (the central carbonyl) and extended π-conjugation across two thiophene rings, which jointly alter the conformational landscape and protein-binding surface relative to single-thiophene analogs. Furthermore, the 2-fluoro substitution on the benzamide ring is expected to modulate metabolic stability and target engagement compared to non-fluorinated or para-fluorinated congeners, consistent with SAR trends documented in the FABP4/5 inhibitor patent family that encompasses this scaffold [2].

Product-Specific Quantitative Differentiation Evidence for 2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide


Structural Uniqueness of the Bithiophene Ketone Bridge vs. Single-Thiophene Benzamide Comparators

The target compound contains a 5-(thiophene-2-carbonyl)thiophene bridge, a bithiophene system connected via a central ketone, whereas the majority of disclosed N-(thiophen-2-yl)benzamide derivatives (e.g., CI-994, MGCD0103, and the BRAF V600E inhibitor series b40/b47) utilize only a single thiophene ring directly linked to the benzamide nitrogen [1]. The additional thiophene-2-carbonyl unit increases the topological polar surface area and the number of hydrogen-bond acceptors, which directly impacts the compound's protein interaction fingerprint [2].

Structural Differentiation Scaffold Diversity Medicinal Chemistry

Fluorine Position Effect on Target Binding Within the FABP4/5 Inhibitor Pharmacophore Model

The US patent US 9,353,102 B2 discloses a series of non-annulated thiophenylamides as FABP4 and/or FABP5 inhibitors, encompassing the 2-fluorobenzamide substitution pattern present in the target compound [1]. Within the patent SAR, the ortho-fluoro substitution on the benzamide ring is explicitly exemplified and is expected to influence binding affinity to the FABP5 lipid-binding pocket by modulating the electronic character of the amide NH and the orientation of the benzamide ring relative to the thiophene core. In contrast, the corresponding non-fluorinated or para-fluorinated analogs are predicted to exhibit altered binding geometries and reduced FABP5 selectivity based on the disclosed structure-activity relationships [1].

FABP4/5 Inhibition Fluorine SAR Metabolic Disease

Class-Level HDAC Inhibitory Potential of Thiophenyl-Modified Benzamides

Thiophenyl substitution on the benzamide scaffold has been demonstrated to enhance histone deacetylase (HDAC) inhibitory activity and alter isotype selectivity relative to the parent benzamide. In a study by Fournel et al., thiophenyl-modified derivatives of CI-994 (a benzamide HDAC inhibitor) exhibited enhanced HDAC inhibitory potency and changed selectivity profiles both in enzymatic assays and in cancer cells [1]. Although this target compound was not directly tested in that study, the structural precedent establishes that introducing thiophene-based modifications onto a benzamide core can yield meaningful shifts in HDAC isotype selectivity compared to the unmodified benzamide parent [1].

HDAC Inhibition Isotype Selectivity Cancer Epigenetics

Absence of Annulation Distinguishes This Scaffold from Fused Heterocyclic FABP Inhibitors

The target compound is explicitly classified as a non-annulated thiophenylamide in the patent literature, meaning the thiophene rings are not fused into a larger polycyclic system [1]. This contrasts with earlier FABP4 inhibitors such as BMS309403, which contain a biphenyl core, and with annulated thiophene-containing FABP inhibitors that incorporate fused ring systems. The non-annulated architecture results in a distinct conformational flexibility profile and a different vector for substituent exit, which can be exploited to access sub-pockets within the FABP5 binding site that are inaccessible to more rigid, annulated scaffolds [1].

Non-Annulated Scaffold FABP Inhibitor Drug Design

Optimal Research and Industrial Application Scenarios for 2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1421525-86-1)


FABP4/5 Dual Inhibitor Lead Optimization and Patent Circumvention Programs

The compound serves as a non-annulated thiophenylamide scaffold that is explicitly claimed in US 9,353,102 B2 [1]. Research groups developing FABP4/5 inhibitors for metabolic disease (type 2 diabetes, NASH, atherosclerosis) can use this compound as a starting point for SAR exploration, particularly leveraging the 2-fluoro substitution and bithiophene ketone bridge to differentiate from biphenyl-based FABP4 inhibitors such as BMS309403.

Chemical Biology Probe Development for FABP5-PPARβ/δ Signaling Pathway Studies

FABP5 is known to deliver ligands to PPARβ/δ, regulating gene expression in metabolic tissues and certain cancers [1]. The target compound's non-annulated scaffold provides a structurally distinct chemotype for developing chemical probes to dissect FABP5-mediated lipid signaling, with the bithiophene ketone offering a synthetic handle for further functionalization that is absent in simpler mono-thiophene analogs.

Kinase Selectivity Screening Panels Incorporating Bithiophene Benzamide Chemotypes

Given the documented BRAF V600E inhibitory activity of N-(thiophen-2-yl)benzamide derivatives [2], this compound's bithiophene extension may confer altered kinase selectivity profiles. Procurement for broad kinase panel screening is justified to evaluate whether the extended π-system and additional carbonyl group redirect kinase binding away from BRAF toward other kinase targets, potentially identifying novel kinase inhibition starting points.

HDAC Isotype Selectivity Profiling with Bithiophene-Modified Benzamide Scaffolds

Thiophenyl modification of benzamide HDAC inhibitors has demonstrated enhanced potency and altered isotype selectivity [3]. This compound, combining both thiophenyl and 2-fluorobenzamide features, is appropriate for HDAC isotype profiling panels (HDAC1-11) to determine whether the bithiophene ketone bridge confers selectivity advantages over the single-thiophene analogs previously described.

Quote Request

Request a Quote for 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.